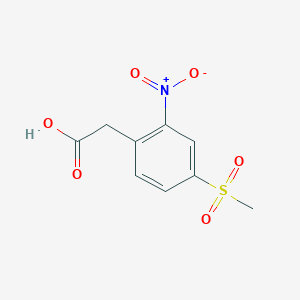

2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid

Description

Chemical Identity and Properties 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid (CAS 929000-10-2) is an aromatic acetic acid derivative with a molecular formula of C₉H₉NO₆S and a molar mass of 259.24 g/mol . Its structure features a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the para position and a nitro (-NO₂) group at the ortho position, linked to an acetic acid (-CH₂COOH) moiety. Key physicochemical properties include:

- Density: 1.520 g/cm³ (predicted)

- Boiling Point: 506.6°C (predicted)

- pKa: 3.55 ± 0.10 (indicative of strong acidity due to electron-withdrawing substituents)

- Storage: Stable at 2–8°C; classified as an irritant .

The methylsulfonyl group enhances electron withdrawal, increasing the compound’s acidity compared to unsubstituted acetic acid (pKa ~4.76). This property makes it valuable in pharmaceutical and chemical synthesis, particularly in designing photoactivatable probes or enzyme inhibitors where controlled release or binding is required .

Properties

IUPAC Name |

2-(4-methylsulfonyl-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c1-17(15,16)7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYIZYUGJXPLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650384 | |

| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-10-2 | |

| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid typically involves the nitration of 4-methylsulfonylphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the nitration process. The use of continuous flow systems allows for better control over reaction parameters, leading to higher yields and reduced production of by-products .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or nitric acid can be used as oxidizing agents.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid is its potential antibacterial properties. Research has indicated that derivatives of the 2-nitrophenyl group exhibit significant antibacterial activities against strains such as Streptococcus pneumoniae and Streptococcus pyogenes. For instance, modifications at the 5-position of the benzene ring have shown enhanced activity compared to standard antibiotics like telithromycin .

Case Study: Antibacterial Efficacy

A study investigated various substituted 2-nitrophenyl derivatives, revealing that compounds with a methylsulfonyl group demonstrated improved antibacterial efficacy. The introduction of electron-withdrawing groups further enhanced their potency against resistant bacterial strains .

Proteomics Research

The compound is also utilized in proteomics research due to its unique chemical structure, which allows for specific interactions with proteins. It serves as a valuable tool for studying protein functions and interactions within biological systems .

Table 1: Applications in Proteomics

| Application Area | Description |

|---|---|

| Protein Interaction Studies | Used to probe interactions between proteins and small molecules. |

| Enzyme Inhibition | Acts as a selective inhibitor in various enzymatic assays. |

Inhibitory Effects on Enzymes

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. Inhibitors of MAOs are significant in treating neurological disorders such as depression and Parkinson's disease .

Case Study: MAO Inhibition

In vitro studies have shown that certain derivatives exhibit competitive inhibition against MAO-B, with IC50 values indicating effective concentrations for therapeutic applications. This suggests potential for developing new treatments for neurodegenerative diseases .

Synthesis and Chemical Properties

The synthesis of this compound has been explored through various chemical methods, including nucleophilic substitution reactions. The compound's stability and solubility make it suitable for further chemical modifications, enhancing its applicability in medicinal chemistry.

Table 2: Synthesis Overview

| Method | Description |

|---|---|

| Nucleophilic Substitution | Commonly used to introduce functional groups at specific positions on the aromatic ring. |

| Chemical Modifications | Allows for the development of new derivatives with tailored biological activities. |

Mechanism of Action

The biological activity of 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the methylsulfonyl group can enhance the compound’s solubility and facilitate its interaction with target proteins or enzymes .

Comparison with Similar Compounds

Research Implications

The methylsulfonyl group’s electron-withdrawing nature and polarity make this compound distinct in:

Biological Activity

2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid (CAS No. 929000-10-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a nitrophenyl moiety substituted with a methylsulfonyl group, which can influence its reactivity and biological interactions. The presence of both the nitro and sulfonyl groups is critical for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes or metabolic pathways.

- Receptor Modulation : It may interact with receptors such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and inflammation.

Antimicrobial Activity

Research indicates that derivatives of nitrophenyl compounds exhibit significant antibacterial properties. For example, compounds similar to this compound have shown effectiveness against strains such as Streptococcus pneumoniae and Streptococcus pyogenes, particularly those resistant to conventional antibiotics .

Anticancer Properties

Studies have suggested that compounds containing nitrophenyl groups can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, modifications on the nitrophenyl ring have been associated with enhanced cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity may be linked to its ability to inhibit the production of pro-inflammatory cytokines or modulate signaling pathways associated with inflammation. This effect could make it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.